Cas no 1654-67-7 (Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)-)

(1R,2R)-2-Hydroxycyclohexanecarboxylic acid is a chiral cyclohexane derivative featuring both carboxylic acid and hydroxyl functional groups in a stereospecific configuration. Its rigid cyclohexane backbone and defined stereochemistry make it a valuable intermediate in asymmetric synthesis, particularly for producing enantiomerically pure compounds. The cis-1,2-substitution pattern enhances its utility in constructing complex molecular frameworks with precise spatial orientation. This compound is often employed in pharmaceutical research, catalysis, and fine chemical synthesis due to its ability to impart stereocontrol in reactions. Its stability under standard conditions and compatibility with common organic solvents further contribute to its practicality in laboratory and industrial applications.
Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- structure
1654-67-7 structure
Product Name:Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)-
CAS No:1654-67-7
MF:C7H12O3
MW:144.168382644653
CID:5324306
Update Time:2025-10-15

Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)-
    • (1R,2R)-2-Hydroxy-cyclohexanecarboxylic acid
    • Inchi: 1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
    • InChI Key: SNKAANHOVFZAMR-PHDIDXHHSA-N
    • SMILES: [C@@H]1(C(O)=O)CCCC[C@H]1O

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Additional information on Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)-

Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- (CAS No. 1654-67-7): A Comprehensive Overview

Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- (CAS No. 1654-67-7) is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, commonly known as (1R,2R)-2-Hydroxycyclohexanecarboxylic acid, is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

The (1R,2R)-2-Hydroxycyclohexanecarboxylic acid molecule features a cyclohexane ring with a carboxylic acid group and a hydroxyl group attached at the 1 and 2 positions, respectively. The (1R,2R) configuration imparts chirality to the molecule, which is crucial for its biological activity and selectivity in various chemical reactions. The chirality of this compound makes it an essential building block in the synthesis of enantiomerically pure drugs, which are often more effective and have fewer side effects compared to their racemic counterparts.

Recent advancements in asymmetric synthesis have significantly enhanced the efficiency and yield of producing (1R,2R)-2-Hydroxycyclohexanecarboxylic acid. Techniques such as catalytic asymmetric hydrogenation and enantioselective organocatalysis have been developed to produce this compound with high enantiomeric purity. These methods not only improve the overall yield but also reduce the environmental impact by minimizing waste and energy consumption.

In the pharmaceutical industry, (1R,2R)-2-Hydroxycyclohexanecarboxylic acid has been utilized in the development of several drugs. One notable example is its use as an intermediate in the synthesis of Atorvastatin, a widely prescribed statin for lowering cholesterol levels. The chiral nature of (1R,2R)-2-Hydroxycyclohexanecarboxylic acid ensures that the final drug product has the desired enantiomeric purity, which is critical for its efficacy and safety.

Research into the biological activities of (1R,2R)-2-Hydroxycyclohexanecarboxylic acid has also revealed its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that (1R,2R)-2-Hydroxycyclohexanecarboxylic acid could be a valuable lead compound for developing new anti-inflammatory drugs.

Furthermore, (1R,2R)-2-Hydroxycyclohexanecarboxylic acid has been explored for its potential in cancer research. Preliminary studies have indicated that this compound can induce apoptosis in certain cancer cell lines while sparing normal cells. This selective cytotoxicity makes it an attractive candidate for further investigation as a potential anticancer agent.

The physical and chemical properties of (1R,2R)-2-Hydroxycyclohexanecarboxylic acid are well-documented. It is a white crystalline solid with a melting point of approximately 98°C. The compound is soluble in common organic solvents such as ethanol and acetone but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification processes.

In conclusion, Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- (CAS No. 1654-67-7) is a versatile and important compound with significant applications in organic chemistry and pharmaceutical research. Its unique chiral structure and biological activities make it an invaluable resource for developing new drugs and therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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